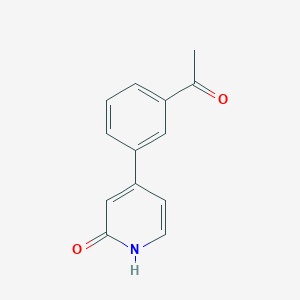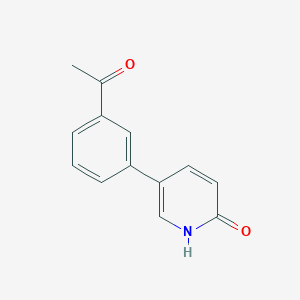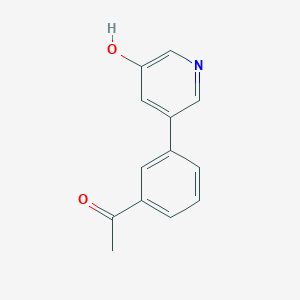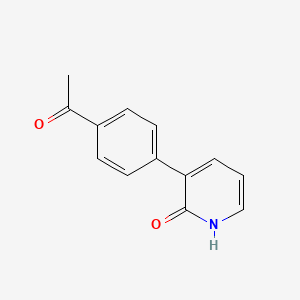
4-(3-Acetylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% (4-AP-2-HP) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. 4-AP-2-HP is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs.
科学的研究の応用
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs. In addition, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme inhibition, and as a substrate in the study of enzyme kinetics.
作用機序
The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, the compound has been shown to have a variety of effects on enzymes, including inhibition of enzyme activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited. For example, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function.
実験室実験の利点と制限
The use of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive, and it is easy to synthesize. It is also water-soluble, making it easy to work with in a laboratory setting. However, the compound can be toxic in high doses, and it has a relatively low melting point, making it difficult to work with in certain applications.
将来の方向性
The potential future directions for 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are numerous. The compound could be used in the development of new drugs, as well as in the study of new biochemical and physiological processes. It could also be used in the study of enzyme inhibition and enzyme kinetics, as well as in the development of new laboratory techniques. Additionally, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% could be used in the study of drug mechanisms of action, as well as in the development of new drug delivery systems.
合成法
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is synthesized by the condensation reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is typically carried out at elevated temperatures, such as 80-100°C, and is usually complete within a few hours. The resulting product is a white, crystalline solid with a melting point of 93-95°C and a purity of 95%.
特性
IUPAC Name |
4-(3-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCFCNOIAYHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682735 |
Source


|
| Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-hydroxypyridine | |
CAS RN |
1261925-20-5 |
Source


|
| Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














